(3-(Aminomethyl)phenyl)boronic acid

Catalog No.
S1799943
CAS No.
146285-80-5
M.F
C7H11BClNO2
M. Wt
187.43
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-(Aminomethyl)phenyl)boronic acid

CAS Number

146285-80-5

Product Name

(3-(Aminomethyl)phenyl)boronic acid

IUPAC Name

[3-(aminomethyl)phenyl]boronic acid

Molecular Formula

C7H11BClNO2

Molecular Weight

187.43

InChI

InChI=1S/C7H10BNO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,10-11H,5,9H2

SMILES

B(C1=CC(=CC=C1)CN)(O)O

Synthesis of Organic Molecules

(3-(Aminomethyl)phenyl)boronic acid is a valuable building block for the synthesis of complex organic molecules. Its key functional groups are:

  • Boronic acid group (B(OH)2): This group can react with various coupling partners to form carbon-carbon bonds. A common reaction is the Suzuki-Miyaura coupling, which uses a palladium catalyst to link the boronic acid with a halide or another organic moiety [].
  • Aminomethyl group (CH2NH2): This functionality provides a reactive site for further chemical modifications, allowing the attachment of additional chemical groups to the molecule [].

Researchers can utilize (3-(Aminomethyl)phenyl)boronic acid to synthesize various organic molecules with desired properties, including:

  • Pharmaceuticals: Medicinal chemists can incorporate this molecule into drug candidates, potentially leading to new therapeutic agents [].
  • Functional materials: By incorporating (3-(Aminomethyl)phenyl)boronic acid into organic materials, scientists can design materials with specific functions, such as molecular sensors or optoelectronic devices [].

Biomolecule Labeling

The aminomethyl group in (3-(Aminomethyl)phenyl)boronic acid can be used to attach the molecule to biomolecules like proteins or carbohydrates. This bioconjugation strategy allows researchers to:

  • Study biomolecular interactions: By attaching (3-(Aminomethyl)phenyl)boronic acid to a biomolecule, scientists can investigate its interactions with other molecules, such as proteins or DNA [].
  • Develop new probes: The molecule can be used to create probes for imaging or detection purposes. For instance, a fluorescent dye could be attached to (3-(Aminomethyl)phenyl)boronic acid to label specific biomolecules within cells [].

(3-(Aminomethyl)phenyl)boronic acid, also known as 3-(aminomethyl)benzeneboronic acid, is a boronic acid derivative characterized by the presence of an aminomethyl group attached to the phenyl ring. This compound has gained prominence in organic synthesis due to its unique reactivity and ability to form boronate esters with diols. The molecular formula of (3-(aminomethyl)phenyl)boronic acid is C7_{7}H11_{11}BNO2_{2}, and it typically exists as a hydrochloride salt, enhancing its solubility in aqueous environments .

, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. In these reactions, it serves as a source of the phenyl group, facilitating the formation of carbon-carbon bonds. The compound can also undergo hydrolysis to form boronate esters when reacted with alcohols, and it can be converted into boroxines through dehydration processes . Additionally, it can be used to generate alpha-amino acids via uncatalyzed reactions with alpha-keto acids and amines .

The biological activity of (3-(aminomethyl)phenyl)boronic acid primarily stems from its ability to bind selectively to diols, a property that is exploited in various biochemical applications. This binding affinity makes it useful in sensing applications, particularly for carbohydrates and other biomolecules containing hydroxyl groups. The compound has also been studied for its potential as an antimicrobial agent and enzyme inhibitor, indicating its versatility in medicinal chemistry .

Several methods exist for synthesizing (3-(aminomethyl)phenyl)boronic acid:

  • Direct Amination: This involves the reaction of 3-bromomethylphenylboronic acid with amines under suitable conditions.
  • Reductive Amination: A common approach where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
  • Solid-Phase Synthesis: This method allows for the incorporation of the aminomethyl group into peptides or other complex molecules, enhancing the compound's applicability in biochemical contexts .

These synthetic routes highlight the compound's functionalization capabilities and its utility in constructing more complex molecular architectures.

(3-(Aminomethyl)phenyl)boronic acid has several applications:

  • Organic Synthesis: It is widely used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Bioconjugation: The compound is employed in labeling proteins and other biomolecules due to its ability to form stable complexes with diols.
  • Sensing: Its selective binding to diols makes it valuable in developing sensors for detecting sugars and other carbohydrates .

Studies have shown that (3-(aminomethyl)phenyl)boronic acid interacts effectively with various diols, forming stable boronate esters. This interaction is influenced by factors such as pH and the presence of electron-withdrawing or -donating groups on the aromatic ring. The binding affinity can be modulated by altering these substituents, making it a subject of interest for designing selective sensors and receptors .

Several compounds share structural similarities with (3-(aminomethyl)phenyl)boronic acid, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Properties
2-Aminophenylboronic AcidAmino group at position 2Higher reactivity due to proximity of amino group
4-Aminophenylboronic AcidAmino group at position 4Different steric hindrance affecting reactivity
3-Fluoro-4-hydroxybenzeneboronic AcidFluoro and hydroxy groups presentEnhanced catalytic activity in amidation reactions
4-Methylphenylboronic AcidMethyl substituent at position 4Variations in solubility and reactivity compared to others

These compounds illustrate the diversity within the class of arylboronic acids, emphasizing how slight modifications can significantly alter their chemical behavior and applications.

Dates

Modify: 2023-08-15

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